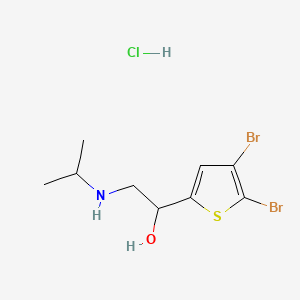
1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride is a chemical compound that features a thienyl ring substituted with two bromine atoms and an isopropylaminoethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride typically involves the bromination of a thienyl precursor followed by the introduction of the isopropylaminoethanol group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms on the thienyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl ring.
Reduction: Reduced forms of the compound with hydrogen replacing the bromine atoms.
Substitution: Substituted thienyl derivatives with various functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride involves its interaction with specific molecular targets. The bromine atoms and the isopropylaminoethanol group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4,5-Dibromo-2-thienyl)ethanone
- 4,5-Dibromo-1,2-dimethyl-1H-imidazole
Uniqueness
1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride is unique due to the presence of both bromine atoms and the isopropylaminoethanol group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications.
Propriétés
Numéro CAS |
57681-88-6 |
|---|---|
Formule moléculaire |
C9H14Br2ClNOS |
Poids moléculaire |
379.54 g/mol |
Nom IUPAC |
1-(4,5-dibromothiophen-2-yl)-2-(propan-2-ylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C9H13Br2NOS.ClH/c1-5(2)12-4-7(13)8-3-6(10)9(11)14-8;/h3,5,7,12-13H,4H2,1-2H3;1H |
Clé InChI |
NWLGJJXGJJXWQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(C1=CC(=C(S1)Br)Br)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















